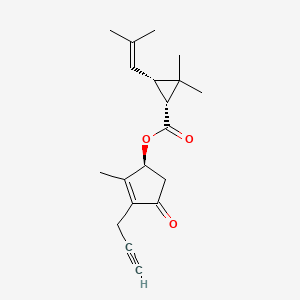

Prallethrin, (1R,4S)-cis-

Description

Structure

3D Structure

Properties

CAS No. |

114028-47-6 |

|---|---|

Molecular Formula |

C19H24O3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3/t14-,16-,17-/m0/s1 |

InChI Key |

SMKRKQBMYOFFMU-XIRDDKMYSA-N |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@@H](C2(C)C)C=C(C)C)CC#C |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies

Synthetic Methodologies for Prallethrin (B1678036) and its Stereoisomers

The synthesis of Prallethrin and its various stereoisomers is a multi-step chemical process that hinges on the esterification of a chrysanthemic acid derivative with a substituted cyclopentenolone alcohol. herts.ac.uk The core of the synthesis involves the careful construction of both the acid and alcohol moieties and their subsequent coupling.

The alcohol component, known as prallethrolone, and the chrysanthemic acid component are pivotal intermediates. arkat-usa.org The stereochemistry of these precursors dictates the final stereoisomeric composition of the Prallethrin product. For the target (1R,4S)-cis- isomer, the synthesis requires (4S)-prallethrolone and (1R)-cis-chrysanthemic acid.

A common synthetic route involves the esterification of the appropriate chrysanthemic acid chloride with the corresponding alcohol. For instance, the condensation of (1R)-cis- or (1R)-trans-chrysanthemoyl chloride with optically resolved (+)-(4S)-2-propargyl-3-methylcyclopent-2-en-4-ol-1-one yields the respective (4S),(1R)-cis- or (4S),(1R)-trans-Prallethrin. researchgate.net

The practical synthesis of the chiral alcohol moiety, (S)-PG-lon ((S)-prallethrolone), has been achieved through methods such as enzymatic resolution. One key method involves the use of lipase (B570770) for the asymmetric hydrolysis of racemic acetate, which allows for the separation of the desired (S)-alcohol. nih.gov

The synthesis of the eight possible isomeric forms of Prallethrin has allowed for detailed examination of their biological activities. jst.go.jp The process emphasizes high purity and precise stereochemical control, as the isomeric composition is crucial for the compound's insecticidal potency. evitachem.comherts.ac.uk

Structure-Activity Relationship (SAR) Investigations of Prallethrin Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of Prallethrin and its analogues influences their insecticidal efficacy. These investigations have revealed that the stereochemistry of the molecule is a critical determinant of its biological activity. nih.govjst.go.jp

Prallethrin has eight possible stereoisomers, and their insecticidal activities vary significantly. The ester of (S)-prallethrolone with (1R)-trans-chrysanthemic acid is the most active isomer against houseflies (Musca domestica). nih.gov The insecticidal activity is highly dependent on the configurations of both the alcohol and the acid moieties.

Table 1: Insecticidal Activity of Prallethrin Stereoisomers against Houseflies (Musca domestica)

| Alcohol Moiety | Acid Moiety | LD₅₀ (µg per female) |

| S | (1R)-trans | 0.043 |

| S | (1R)-cis | 0.11 |

| R | (1R)-trans | Moderate Activity |

| Data sourced from multiple studies. nih.gov |

The propargyl group in the alcohol moiety of Prallethrin is a key feature that contributes to its high knockdown and killing activity against household insects. nih.gov Early research on an analogue of allethrin (B1665230) containing a propargyl group showed promising results, which spurred further investigation into this class of compounds. nih.gov It was discovered that careful preparation to ensure chemical purity was essential, as undesirable isomerization could lead to less active byproducts. nih.gov

Exploration of Novel Prallethrin Derivatives and Their Insecticidal Potential

The quest for more effective and selective insecticides has driven the exploration of novel derivatives based on the Prallethrin scaffold. By modifying the core structure, researchers aim to enhance insecticidal potency, broaden the spectrum of activity, or improve environmental stability.

One area of investigation involves the synthesis of analogues with different substituents on the cyclopropane (B1198618) ring of the chrysanthemic acid portion. For instance, the replacement of the isobutenyl group with other functionalities has been shown to significantly impact insecticidal activity. researchgate.net

Another approach has been the design and synthesis of hybrid molecules that combine the structural features of Prallethrin with other insecticidally active groups. For example, novel arylpyrazole derivatives containing a cyhalothroyl thiourea (B124793) moiety have been synthesized. tandfonline.com Some of these compounds exhibited insecticidal activities comparable to Prallethrin against Culex pipiens and Musca domestica. tandfonline.com

The development of fluorinated analogues has also been a fruitful area of research. Metofluthrin, a 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl analogue of a norchrysanthemic acid ester, demonstrates exceptionally high potency against mosquitoes, highlighting the significant effect that fluorination can have on insecticidal activity. researchgate.net

Table 2: Comparison of Insecticidal Activity of Prallethrin and a Novel Derivative

| Compound | Target Insect | Measurement | Result |

| Prallethrin | Culex pipiens | KT₅₀ | Similar to Compound 7t |

| Compound 7t | Culex pipiens | KT₅₀ | Superior to Dextral tetramethrin |

| Prallethrin | Musca domestica | KT₅₀ | Similar to Compound 7t |

| Compound 7t | Musca domestica | KT₅₀ | Superior to Dextral tetramethrin |

| Compound 7t is (E)-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-N-((3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)carbamothioyl)-2,2-dimethylcyclopropanecarboxamide. tandfonline.com |

Molecular and Biochemical Mechanisms of Action in Target Organisms Insects

Neurophysiological Basis of Insecticidal Efficacy

The insecticidal properties of Prallethrin (B1678036) are a direct consequence of its interaction with the neuronal signaling pathways in insects. This interaction occurs at a fundamental level of nerve cell function, leading to rapid and debilitating effects.

The primary molecular target of Prallethrin is the voltage-gated sodium channel, an integral transmembrane protein essential for the generation and propagation of action potentials in nerve cells. chemicalwarehouse.comherts.ac.uk Prallethrin binds to these channels and disrupts their normal gating kinetics. nih.govnih.gov Specifically, it prolongs the opening of the sodium channels, causing them to remain in an activated state for longer than usual. evitachem.comchemicalwarehouse.com This action leads to an abnormal and sustained influx of sodium ions into the neuron. chemicalwarehouse.com This mechanism is characteristic of pyrethroid insecticides, which modify the transitions between the conducting and non-conducting states of these channels. nih.gov Some studies suggest that pyrethroids like deltamethrin (B41696) bind preferentially to the open state of the sodium channel, indicating that channel activation enhances the binding of the insecticide. nih.govscite.ai

The prolonged influx of sodium ions induced by Prallethrin leads to a state of hyperexcitation in the insect's nervous system. evitachem.comchemicalwarehouse.com This results in repetitive nerve discharges and a sustained depolarization of the nerve membrane. nih.gov The constant firing of nerves ultimately leads to paralysis and the rapid "knockdown" effect for which Prallethrin is known. chemicalwarehouse.comnih.gov The entire process, from binding to the sodium channels to the eventual death of the insect, is a cascade of neurological disruption. chemicalwarehouse.com

Sublethal Effects on Insect Physiology and Behavior

Exposure to Prallethrin at concentrations that are not immediately lethal can still induce significant changes in insect physiology and behavior. These sublethal effects can have profound implications for an insect's ability to survive, reproduce, and transmit diseases.

This table is based on findings from a study on Aedes albopictus, where the ULV-sprayed group showed a significant locomotor stimulation response compared to the control group. nih.gov

Sublethal exposure to pyrethroids can alter critical behaviors related to disease transmission, such as host-seeking and biting. For mosquitoes, these behaviors are complex processes mediated by olfactory and other sensory cues. researchgate.netnih.gov Studies have shown that sublethal doses of Prallethrin can reduce the biting rate of mosquitoes. nih.gov This "benign agitation" may interfere with a mosquito's ability to successfully locate a host, probe, and take a blood meal. uky.edu However, the interaction between insecticide exposure and biting behavior can be complex, potentially influenced by the specific pyrethroid and the resistance status of the mosquito population. For instance, some studies on other pyrethroids have shown varied effects on blood-feeding success in resistant mosquito strains. peercommunityjournal.org

This table summarizes findings on how sublethal prallethrin exposure can negatively affect key mosquito fitness parameters, potentially reducing their vectorial capacity. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Prallethrin |

| Prallethrin, (1R,4S)-cis- |

| Deltamethrin |

Molecular Interactions within Non-Target Biological Systems (In Vitro and In Silico)

While designed to be selective for insects, prallethrin can interact with biological molecules in non-target organisms. In vitro and in silico studies provide a window into these potential off-target interactions at a molecular level, without assessing organism-level safety or adverse effects.

In Silico Modeling of Prallethrin Interactions with Lung Surfactant Proteins

Pulmonary surfactant is a critical mixture of lipids and proteins lining the alveoli, responsible for reducing surface tension and preventing alveolar collapse. nih.govnih.gov In silico molecular docking studies have been conducted to investigate the potential binding interactions between inhaled prallethrin and the four human lung surfactant proteins (SPs): SP-A, SP-B, SP-C, and SP-D. nih.govresearchgate.net

These computational models predict that prallethrin has the potential to bind with all four surfactant proteins through various molecular forces. nih.gov The binding is facilitated by a combination of hydrogen bonds and hydrophobic interactions, including alkyl bonds, Pi-Pi stacking, and Van der Waals forces. nih.govresearchgate.net The modeling revealed that prallethrin could interact with two distinct binding pockets on SP-A and SP-C, and three binding pockets on SP-B and SP-D. nih.govresearchgate.net For instance, prallethrin was observed to bind with the carbohydrate recognition domain (CRD) of monomeric SP-A, a region critical for many of its biological functions. nih.gov

These computational findings suggest that such interactions could potentially interfere with the normal physiological functions of these essential lung proteins. nih.gov

Table 1: Summary of In Silico Modeled Interactions between Prallethrin and Lung Surfactant Proteins

| Target Protein | Number of Binding Pockets | Types of Molecular Interactions |

| Surfactant Protein A (SP-A) | 2 | Hydrogen Bonds, Alkyl/Pi-Alkyl Contacts, Van der Waals |

| Surfactant Protein B (SP-B) | 3 | Hydrogen Bonds, Hydrophobic Interactions |

| Surfactant Protein C (SP-C) | 2 | Hydrogen Bonds, Hydrophobic Interactions |

| Surfactant Protein D (SP-D) | 3 | Hydrogen Bonds, Hydrophobic Interactions |

Ligand Binding Dynamics with Nuclear Receptors (e.g., PXR, PPAR)

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Some xenobiotics can interact with these receptors, influencing various physiological pathways.

Pregnane X Receptor (PXR): The Pregnane X Receptor (PXR) is a key nuclear receptor that functions as a sensor for foreign substances, regulating the expression of genes involved in detoxification, such as those for cytochrome P450 enzymes. wikipedia.org Research using reporter gene assays has shown that several pyrethroid pesticides exhibit agonistic activity towards the rat PXR. nih.gov Studies identified pyrethroids like deltamethrin, cis-permethrin, and cypermethrin as potent activators of PXR. nih.govoup.com Furthermore, epidemiological and toxicological analyses have predicted PXR to be a key molecular target in pyrethroid exposure-related glucose dyshomeostasis, suggesting a functional interaction between this class of compounds and the receptor. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors critical in regulating lipid and carbohydrate metabolism. nih.govwikipedia.org The interaction between pyrethroids and PPARs appears to be less direct than with PXR. Studies utilizing reporter gene assays with rat PPARα found that the parent pyrethroid compounds tested did not exhibit agonistic activity. nih.gov However, a common metabolite of permethrin (B1679614) and phenothrin, 3-phenoxybenzoic acid, was shown to activate rat PPARα. nih.gov This suggests that while the parent prallethrin molecule may not directly bind and activate PPARα, its metabolic byproducts could potentially act as ligands for this receptor.

Insecticide Resistance Mechanisms and Management Strategies

Biochemical Detoxification Pathways

Insects have evolved sophisticated biochemical systems to metabolize and detoxify insecticides, a phenomenon known as metabolic resistance. researchgate.netnih.gov For pyrethroids such as Prallethrin (B1678036), the principal metabolic routes involve oxidation and hydrolysis of the molecule, rendering it less toxic and more easily excreted. nih.gov These detoxification processes are primarily carried out by large and diverse enzyme superfamilies, most notably cytochrome P450 monooxygenases and carboxylesterases. nih.govresearchgate.net

Role of Cytochrome P450 Monooxygenases (MFOs) in Resistance

Cytochrome P450 monooxygenases, also known as MFOs, are a critical component of Phase I detoxification in insects. researchgate.net These enzymes are involved in a wide range of oxidative reactions that introduce or expose functional groups on the insecticide molecule, typically making it more water-soluble and susceptible to further detoxification. slideshare.netmyspecies.info In the context of pyrethroid resistance, the overexpression of specific P450 genes is a common mechanism that leads to enhanced metabolism of the insecticide. nih.govmdpi.com

The metabolism of Prallethrin is known to involve oxidation, a key function of MFOs. nih.gov This can occur at various sites on the Prallethrin molecule, such as the methyl group of the isobutenyl side chain in the acid moiety. nih.gov Elevated levels of MFO activity can significantly increase the rate at which Prallethrin is broken down, preventing it from reaching its target site in the nervous system, the voltage-gated sodium channels. nih.govhep.com.cn

Research on various insect species has consistently demonstrated a strong correlation between elevated P450 levels and resistance to pyrethroids. For instance, studies on the navel orangeworm, Amyelois transitella, have identified specific P450 genes, such as CYP6AE54 and CYP4G89, that are constitutively overexpressed in pyrethroid-resistant strains. nih.gov While direct evidence for specific P450s conferring resistance to Prallethrin, (1R,4S)-cis- is limited, the established role of these enzymes in metabolizing other pyrethroids provides a strong basis for their involvement.

To illustrate the impact of MFOs on pyrethroid resistance, the following table presents data from a study on bifenthrin-resistant populations of the navel orangeworm, showcasing the overexpression of certain P450 genes.

| P450 Gene | Fold Overexpression in Resistant Strain | Putative Function |

| CYP6AE54 | 11.7 | Metabolic detoxification |

| CYP4G89 | 33.0 | Cuticular hydrocarbon synthesis (reduced penetrance) |

This table is illustrative of P450-mediated pyrethroid resistance and is based on data for bifenthrin, not Prallethrin, (1R,4S)-cis-. nih.gov

Contributions of Esterases (ESTs) and Carboxylesterases

Esterases, particularly carboxylesterases, represent another major family of detoxification enzymes implicated in insecticide resistance. fiocruz.br These enzymes catalyze the hydrolysis of ester bonds, which are present in many insecticides, including pyrethroids like Prallethrin. researchgate.netfiocruz.br The cleavage of the ester linkage in Prallethrin is a known biotransformation reaction, leading to the formation of its corresponding acid and alcohol metabolites, which are generally less toxic. nih.gov

Resistance conferred by esterases can occur through two primary mechanisms: quantitative changes, where the amount of the enzyme is increased (gene amplification or overexpression), and qualitative changes, where mutations in the enzyme's active site lead to a higher catalytic efficiency for the insecticide. lsu.eduresearchgate.net The increased activity of these enzymes can effectively sequester and/or metabolize the insecticide before it can exert its toxic effect. researchgate.net

Studies on various insect pests have provided substantial evidence for the role of esterases in pyrethroid resistance. For example, research on the fall armyworm, Spodoptera frugiperda, has shown that the use of esterase inhibitors can significantly increase the toxicity of pyrethroids in resistant strains, indicating a key role for these enzymes in detoxification. mdpi.com While specific studies on Prallethrin resistance mediated by esterases are not abundant, the fundamental mechanism of ester hydrolysis is directly applicable to its chemical structure.

The following interactive table demonstrates the effect of an esterase inhibitor on the toxicity of deltamethrin (B41696) in a resistant strain of the fall armyworm, highlighting the contribution of esterases to resistance.

| Treatment | LC50 (µ g/larva ) | Resistance Ratio |

| Deltamethrin alone | 2.5 | 50 |

| Deltamethrin + Esterase Inhibitor | 0.15 | 3 |

Q & A

Q. How can researchers determine the purity and isomer ratio of (1R,4S)-cis-prallethrin in synthetic samples?

Methodological Answer: Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to resolve stereoisomers and quantify their ratios . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can confirm stereochemical assignments by comparing coupling constants and chemical shifts to reference data . For quantification, integrate diagnostic peaks in chromatograms or spectra, ensuring calibration with certified reference standards (e.g., CAS# 23031-36-9) .

Q. What experimental parameters are critical for assessing the hydrolytic stability of (1R,4S)-cis-prallethrin?

Methodological Answer: Conduct hydrolysis studies under controlled pH (e.g., 5, 7, and 9) and temperature conditions, monitoring degradation via LC-MS or GC-MS. At pH 9, (1R,4S)-cis-prallethrin hydrolyzes with a half-life of ~4.9 days, producing bicyclic ketones (82–94%) and PGLS (4–14%) as primary metabolites . Include mass balance calculations to track degradation pathways and validate metabolite identities using high-resolution mass spectrometry (HRMS) .

Q. How should researchers design bioassays to evaluate the insecticidal efficacy of (1R,4S)-cis-prallethrin against target species?

Methodological Answer: Follow Abbott’s formula for calculating percent control: , where = survival in untreated controls and = survival in treated samples . Use standardized test organisms (e.g., Aedes aegypti), and report LD50 values with 95% confidence intervals. Ensure consistency in exposure methods (e.g., topical application vs. residual contact) and environmental conditions (temperature, humidity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported LD50 values for (1R,4S)-cis-prallethrin across studies?

Methodological Answer: Re-evaluate isomer purity, as even minor contamination with trans isomers (e.g., (1R)-trans) significantly alters toxicity profiles . Validate test organism susceptibility using inbred strains to reduce genetic variability. Apply meta-analysis techniques to harmonize data, adjusting for differences in experimental protocols (e.g., solvent carriers, exposure duration) .

Q. What strategies are effective for modeling the environmental fate of (1R,4S)-cis-prallethrin in aquatic systems?

Methodological Answer: Combine laboratory photodegradation studies (using UV light at 254–365 nm) with field data to parameterize kinetic models. For aqueous systems, measure soil binding coefficients () and microbial degradation rates under aerobic/anaerobic conditions . Use LC-MS/MS to track metabolites like d-t-CRA and ketolone, which indicate ester bond cleavage and subsequent tautomerism .

Q. How can researchers optimize synthetic routes to minimize byproducts in (1R,4S)-cis-prallethrin production?

Methodological Answer: Employ stereoselective catalysis (e.g., Sharpless epoxidation or asymmetric cyclopropanation) to favor the cis configuration. Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to detect unwanted diastereomers early . Compare yields and purity across synthetic routes (e.g., esterification of (1R)-cis-chrysanthemic acid with propargyl alcohol derivatives) .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in (1R,4S)-cis-prallethrin toxicity studies?

Methodological Answer: Use probit or logit regression to model dose-response curves, reporting slope values and goodness-of-fit metrics (e.g., chi-square). For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and adjust for multiple comparisons using Bonferroni correction .

Q. How should researchers document experimental protocols to ensure reproducibility?

Methodological Answer: Follow NIH guidelines for preclinical studies, detailing organism husbandry, randomization, and blinding . In supplementary materials, include raw chromatograms, spectral data (NMR, MS), and step-by-step synthesis protocols . Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align methods with research objectives .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.